2-Amino-2-methylpentanoic acid

Descripción general

Descripción

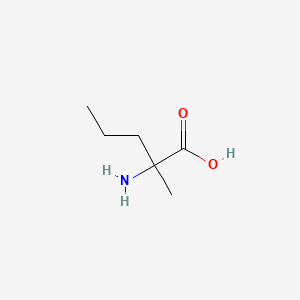

2-Amino-2-methylpentanoic acid, also known as 2-methylnorvaline, is a chemical compound with the molecular formula C6H13NO2 . It is a volatile fatty acid that can be found in substances like tobacco and milk .

Synthesis Analysis

One of the methods for synthesizing this compound involves the enantioselective hydrolysis of a single cyano group of MPMN to form (S)-CMPA, catalyzed by R. rhodochrous J1 nitrilase .Molecular Structure Analysis

The molecular structure of 2-Amino-2-methylpentanoic acid consists of a pentanoic acid chain with a methyl group attached to the second carbon atom and an amino group attached to the same carbon . The molecular weight of this compound is 131.17 .Physical And Chemical Properties Analysis

2-Amino-2-methylpentanoic acid is a powder at room temperature . It has a melting point range of 295-300 degrees Celsius . The compound’s density is predicted to be 1.041±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Medicine: Diagnostic Imaging

2-Amino-2-methylpentanoic acid derivatives, such as ®- and (S)-2-amino-5-[18F]fluoro-2-methylpentanoic acid ([18F]FAMPe), have been developed for brain tumor imaging . These compounds are designed to increase brain availability via system L amino acid transport, which is crucial for diagnostic imaging in oncology.

Agriculture: Crop Nitrogen Use Efficiency

In agriculture, manipulating amino acid metabolism, which includes compounds like 2-Amino-2-methylpentanoic acid, can significantly improve crop nitrogen use efficiency (NUE) . This is vital for developing sustainable agriculture practices and ensuring food security.

Food Industry: Flavor Enhancements

The food industry utilizes amino acids, including 2-Amino-2-methylpentanoic acid, to enhance flavors and create more palatable products. These compounds can contribute to the characteristic flavors in various food items .

Environmental Science: Soil and Water Quality

Amino acids play a role in environmental science by affecting soil and water quality. They can influence the microbial activity in the soil and the nutrient content in water bodies, impacting the overall ecosystem .

Materials Science: Biomaterials Development

In materials science, amino acids like 2-Amino-2-methylpentanoic acid are used to develop biomaterials with specific properties for medical and industrial applications. They can be incorporated into polymers and other materials to enhance biocompatibility and functionality .

Biochemistry Research: Proteomics

2-Amino-2-methylpentanoic acid is used in proteomics research to study protein structure and function. It serves as a building block for peptides and proteins, which are essential for understanding biological processes at the molecular level .

Safety and Hazards

Safety data sheets indicate that this compound should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental inhalation or ingestion, medical attention should be sought immediately .

Mecanismo De Acción

Target of Action

2-Amino-2-methylpentanoic acid, also known as Leucine , is an essential branched-chain amino acid . It is important for hemoglobin formation and is commonly found as a component of total parenteral nutrition .

Mode of Action

Leucine helps with the regulation of blood-sugar levels, the growth and repair of muscle tissue (such as bones, skin, and muscles), growth hormone production, wound healing, as well as energy regulation . It is part of the group of essential amino acids identified as the branched-chain amino acids (BCAAs) .

Biochemical Pathways

Leucine, like other branched-chain amino acids, undergoes catabolism, which initiates in muscle and yields NADH and FADH2 . The catabolism of leucine produces acetyl-coA . Branched-chain aminotransferase catalyzes the first reaction in the catabolic pathway of branched-chain amino acids, a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids . The branched-chain ketoacid dehydrogenase complex catalyzes the irreversible oxidative decarboxylation of branched-chain ketoacids to produce branched-chain acyl-coA intermediates .

Pharmacokinetics

It is known that the compound has a predicted boiling point of 2258±230 °C and a predicted density of 1041±006 g/cm3 .

Result of Action

The result of the action of 2-Amino-2-methylpentanoic acid is the prevention of the breakdown of muscle proteins that sometimes occur after trauma or severe stress . It also contributes to the regulation of blood sugar levels and the growth and repair of tissues .

Action Environment

The action environment of 2-Amino-2-methylpentanoic acid is largely within the muscle tissue where it initiates catabolism

Propiedades

IUPAC Name |

2-amino-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJGLYBWNNQMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-methylpentanoic acid | |

CAS RN |

5455-33-4 | |

| Record name | NSC-23277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 4-{[4-(dibenzylamino)phenyl][4-(dibenzyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}benzene-1,3-disulfonate](/img/structure/B1615637.png)